molecular formula C19H18FN3O5S2 B3002904 methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886957-65-9

methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B3002904
CAS No.: 886957-65-9
M. Wt: 451.49
InChI Key: LZLGMEKAEBCPFZ-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key functional groups include:

  • Methyl carboxylate ester: Influences lipophilicity and metabolic stability.
  • 3-((4-Fluorophenyl)sulfonyl)propanamido side chain: Introduces sulfonamide and fluorophenyl moieties, which may improve target binding and pharmacokinetic properties.

This compound is hypothesized to exhibit antitubulin activity based on structural similarities to known antitubulin agents (e.g., colchicine-site binders) .

Properties

IUPAC Name

methyl 3-cyano-2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5S2/c1-28-19(25)23-8-6-14-15(10-21)18(29-16(14)11-23)22-17(24)7-9-30(26,27)13-4-2-12(20)3-5-13/h2-5H,6-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLGMEKAEBCPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS No. 886957-65-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in vitro, and relevant case studies.

  • Molecular Formula : C19H18FN3O5S2
  • Molecular Weight : 451.5 g/mol
  • Structure : The compound features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological properties.

Research indicates that compounds similar to methyl 3-cyano derivatives exhibit significant anti-cancer properties through the induction of apoptosis in cancer cells. The proposed mechanism involves:

  • Cell Cycle Arrest : Compounds induce G1 phase arrest in cancer cells, as evidenced by increased expression of cell cycle inhibitors such as p21 and p27 while reducing cyclin-dependent kinases (CDK2 and CDK4) levels .
  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, characterized by the upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

In Vitro Studies

In vitro studies have demonstrated the efficacy of methyl 3-cyano derivatives against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
Methyl 3-cyano derivativeMCF-7 (Breast Cancer)2.0Induces apoptosis via mitochondrial pathway
Methyl 3-cyano derivativeRKO (Colorectal Cancer)8.22Inhibits migration-related genes
Methyl 3-cyano derivativeA549 (Lung Cancer)Not specifiedInduces cell cycle arrest

The compound exhibited lower cytotoxicity towards normal cells compared to cancer cells, highlighting its potential for selective targeting .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of a closely related methyl 3-cyano compound on MCF-7 cells. It was found that treatment led to significant morphological changes indicative of apoptosis at concentrations above 2 μM. Flow cytometric analysis confirmed an increase in apoptotic cells over time, peaking at 24 hours post-treatment .
  • Mechanistic Insights : Another investigation into the signaling pathways revealed that the compound reduced phospho-AKT levels and inhibited expression of matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), suggesting potential anti-metastatic properties .

Comparison with Similar Compounds

Functional Group Impact

  • Sulfonamide vs.
  • Fluorophenyl vs. Trimethoxyphenyl: The 4-fluorophenyl group offers metabolic stability via reduced oxidative metabolism, whereas the trimethoxyphenyl group in 3a/3b mimics combretastatin A-4’s pharmacophore, a known antitubulin agent .

Physicochemical Properties

Property Target Compound (Hypothesized) 3a 3b
Melting Point ~175–185°C (predicted) 180–181°C 134–136°C
Yield Not reported 58% 51%
LogP (Predicted) 2.8 (ChemAxon) 2.5 2.9
  • Melting Point : The target compound’s sulfonamide group may increase crystallinity, aligning it closer to 3a ’s high melting point.
  • Lipophilicity : The fluorophenyl group likely raises LogP compared to 3a , but the methyl ester moderates this effect relative to 3b .

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